2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
2-(2-Hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound featuring a pyrido-naphthyridine core substituted with a hydroxyethyl group at position 2 and a phenyl group at position 7. This structural configuration combines a bicyclic aromatic system with polar (hydroxyethyl) and hydrophobic (phenyl) substituents, which may influence its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
8-(2-hydroxyethyl)-2-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-11-10-21-8-6-16-14(18(21)24)12-15-17(20-16)7-9-22(19(15)25)13-4-2-1-3-5-13/h1-9,12,23H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNZRDWWOLADOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2-aminopyridine derivatives, with aldehydes or ketones under acidic or basic conditions. The reaction may proceed through intermediate formation of Schiff bases, followed by cyclization and oxidation steps to yield the final naphthyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted naphthyridine derivatives .
Scientific Research Applications
2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[4,3-b][1,6]naphthyridine scaffold is highly modifiable, and substitutions at positions 2 and 8 significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrido-Naphthyridine Derivatives
Key Observations
Substituent Hydrophobicity: Phenyl (hypothetical in target compound) vs. Pyridyl’s nitrogen enables metal coordination, useful in catalysis . Cyclohexyl () vs. methoxyethyl (): Cyclohexyl’s bulkiness may improve target binding affinity in lipid-rich environments, whereas methoxyethyl balances polarity .
Biological Activity :
- DNA Interaction : Compounds with planar substituents (e.g., pyridyl in ) intercalate DNA, disrupting replication. Phenyl’s aromaticity may similarly facilitate DNA binding but with altered specificity .
- Enzyme Inhibition : Hydroxyethyl and triazole-containing derivatives () show kinase and phosphodiesterase inhibition, suggesting the target compound’s hydroxyethyl group could modulate similar pathways .
Synthetic Complexity :
- Phenyl-substituted analogs require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while hydroxyethyl groups are introduced via nucleophilic substitution or oxidation .
Research Findings and Mechanistic Insights
- Anti-Cancer Potential: Derivatives like 8-(2-pyridyl) () and 8-cyclohexyl () inhibit DNA replication and PI3K pathways, respectively. The target compound’s phenyl group may synergize with hydroxyethyl to enhance tumor selectivity .
- Antimicrobial Activity : Tetrahydrofuran-substituted analogs () exhibit broad-spectrum antimicrobial effects, likely due to membrane disruption. Phenyl’s hydrophobicity could amplify this effect .
- Drug-Likeness: Benzo[b]thieno-naphthyridines () show higher drug-likeness scores than acyclovir, suggesting the target compound’s scaffold is promising for optimization .
Limitations and Contradictions
- Bioactivity Variability : While 8-pyridyl derivatives () target DNA, 8-cyclohexyl analogs () act via PI3K, indicating substituent-dependent mechanisms.
- Synthetic Challenges : Phenyl groups may complicate synthesis due to steric hindrance, contrasting with smaller substituents like methoxyethyl .
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